molecular formula C17H24N2O3S B5731992 ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate

ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate

Cat. No. B5731992
M. Wt: 336.5 g/mol
InChI Key: FSXVUXYVZSTRLO-UHFFFAOYSA-N
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Description

Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is a chemical compound that belongs to the class of piperazine derivatives. This compound has been widely used in scientific research due to its potential therapeutic effects.

Mechanism of Action

The mechanism of action of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate is not fully understood. However, it is believed to exert its therapeutic effects through various pathways. The compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits antibacterial and antiviral properties by inhibiting the synthesis of bacterial and viral proteins. Furthermore, it has been found to modulate the activity of neurotransmitters in the brain, leading to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been shown to affect various biochemical and physiological processes. It has been found to decrease the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, leading to its anti-inflammatory effects. The compound has also been shown to reduce pain perception by inhibiting the activity of cyclooxygenase-2, an enzyme involved in the synthesis of prostaglandins. Additionally, it has been found to modulate the activity of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, leading to its potential use in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate in lab experiments include its potential therapeutic effects, broad-spectrum activity against cancer cells, bacteria, and viruses, and its ability to modulate various biochemical and physiological processes. However, the limitations of using this compound include its potential toxicity, limited information on its pharmacokinetics and pharmacodynamics, and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research on Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate. One potential direction is to investigate its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand its mechanism of action, pharmacokinetics, and pharmacodynamics.

Synthesis Methods

The synthesis of Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate involves the reaction between 4-methylthiophenol and 3-(piperazin-1-yl)propanoic acid, followed by the esterification with ethanol. The reaction is carried out under reflux conditions in the presence of a suitable catalyst. The purity of the compound is achieved through recrystallization and chromatography techniques.

Scientific Research Applications

Ethyl 4-{3-[(4-methylphenyl)thio]propanoyl}-1-piperazinecarboxylate has been studied extensively for its potential therapeutic effects. It has been found to exhibit significant activity against cancer cells, bacteria, and viruses. The compound has also been shown to possess anti-inflammatory, analgesic, and antipsychotic properties. Additionally, it has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

ethyl 4-[3-(4-methylphenyl)sulfanylpropanoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-3-22-17(21)19-11-9-18(10-12-19)16(20)8-13-23-15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSXVUXYVZSTRLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CCSC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-{3-[(4-methylphenyl)sulfanyl]propanoyl}piperazine-1-carboxylate

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